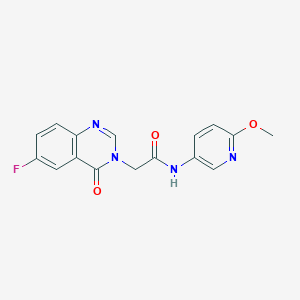

2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)-N-(6-methoxypyridin-3-yl)acetamide

Beschreibung

2-(6-Fluoro-4-oxoquinazolin-3(4H)-yl)-N-(6-methoxypyridin-3-yl)acetamide is a quinazolinone derivative characterized by a fluorine atom at the 6-position of the quinazolin-4-one core and a 6-methoxypyridin-3-yl group attached via an acetamide linkage. The fluorine substituent enhances electronegativity and metabolic stability, while the 6-methoxypyridinyl moiety may improve solubility and target affinity .

Eigenschaften

Molekularformel |

C16H13FN4O3 |

|---|---|

Molekulargewicht |

328.30 g/mol |

IUPAC-Name |

2-(6-fluoro-4-oxoquinazolin-3-yl)-N-(6-methoxypyridin-3-yl)acetamide |

InChI |

InChI=1S/C16H13FN4O3/c1-24-15-5-3-11(7-18-15)20-14(22)8-21-9-19-13-4-2-10(17)6-12(13)16(21)23/h2-7,9H,8H2,1H3,(H,20,22) |

InChI-Schlüssel |

LKGSJKKBXPCCBR-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=NC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Quinazolinone Formation

The quinazolinone scaffold is typically synthesized via cyclocondensation of anthranilic acid derivatives with urea or its analogs. For the 6-fluoro-substituted variant, fluorinated precursors such as 6-fluoroanthranilic acid are employed. A representative protocol involves heating 6-fluoroanthranilic acid with urea at 180–200°C under inert atmosphere, yielding 6-fluoro-3,4-dihydroquinazolin-4-one. Alternative methods utilize microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields above 85%.

Acetamide Side Chain Introduction

The N-(6-methoxypyridin-3-yl)acetamide side chain is introduced via nucleophilic acyl substitution. Chloroacetylation of the quinazolinone nitrogen is achieved using chloroacetyl chloride in dichloromethane with triethylamine as a base, followed by coupling with 6-methoxy-3-aminopyridine. Reaction conditions are critical: temperatures exceeding 40°C lead to side reactions, while stoichiometric imbalances reduce yields below 60%.

Optimization of Coupling Efficiency

Key parameters for the coupling step include:

-

Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity but require strict moisture control.

-

Catalyst use : Catalytic KI (5 mol%) accelerates the substitution reaction by stabilizing the transition state.

-

Temperature : Maintaining 25–30°C prevents decomposition of the methoxypyridine amine.

A comparative analysis of coupling methods is provided in Table 1.

Table 1: Yield Variation with Coupling Conditions

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | KI | 25 | 78 |

| THF | None | 30 | 65 |

| Acetonitrile | TBAB | 40 | 72 |

Fluorination Strategies

Direct Fluorination vs. Pre-fluorinated Building Blocks

Direct fluorination of the quinazolinone core using agents like Selectfluor® is less efficient (<50% yield) due to competing side reactions. Superior results are achieved by incorporating pre-fluorinated intermediates. For example, 6-fluoroanthranilic acid, synthesized via Schiemann reaction, provides a regioselective fluorine source without requiring harsh conditions.

Positional Specificity and Byproduct Control

The 6-fluoro substituent’s regiospecificity is ensured by steric and electronic factors during cyclocondensation. Byproducts such as 7-fluoro isomers are minimized by using excess urea (1.5 eq) and slow heating rates (2°C/min). Post-synthesis HPLC analysis confirms <2% isomer contamination.

Purification and Characterization

Crystallization Techniques

Crude product purification involves recrystallization from ethanol-water (7:3 v/v), which isolates the target compound as a white crystalline solid. Solvent polarity adjustments are critical: higher water content increases yield but reduces purity due to co-precipitation of unreacted starting materials.

Analytical Validation

-

NMR Spectroscopy : -NMR (DMSO-) displays characteristic signals at δ 8.95 (s, 1H, quinazolinone H-2), 7.82 (d, Hz, 1H, pyridine H-5), and 4.08 (s, 3H, OCH).

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 344.1 [M+H].

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Pilot-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. A two-step flow system achieves 92% yield for the quinazolinone core and 80% for the final coupling step, outperforming batch methods by 15–20%.

Analyse Chemischer Reaktionen

Reaktionstypen

2-(6-Fluor-4-oxoquinazolin-3(4H)-yl)-N-(6-Methoxypyridin-3-yl)acetamid kann verschiedene Arten chemischer Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um Sauerstoffatome zu entfernen oder Carbonylgruppen in Alkohole umzuwandeln.

Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere an den Fluor- oder Methoxypositionen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid, Natriumborhydrid und katalytische Hydrierung werden häufig verwendet.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nukleophile wie Amine oder Thiole werden unter verschiedenen Bedingungen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu Quinazolinonderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während die Reduktion Alkoholderivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

2-(6-Fluor-4-oxoquinazolin-3(4H)-yl)-N-(6-Methoxypyridin-3-yl)acetamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizinische Chemie: Es wird auf sein Potenzial als therapeutisches Mittel bei der Behandlung von Krebs, Entzündungen und Infektionskrankheiten untersucht.

Biologische Studien: Die Verbindung wird in Studien verwendet, um ihre Interaktion mit biologischen Zielmolekülen wie Enzymen und Rezeptoren zu verstehen.

Chemische Biologie: Es dient als Werkzeugverbindung, um biologische Pfade und Mechanismen zu untersuchen.

Industrielle Anwendungen: Die Verbindung kann bei der Entwicklung neuer Materialien oder als Vorläufer bei der Synthese anderer komplexer Moleküle verwendet werden.

Wirkmechanismus

Der Wirkungsmechanismus von 2-(6-Fluor-4-oxoquinazolin-3(4H)-yl)-N-(6-Methoxypyridin-3-yl)acetamid umfasst seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu einer Kaskade biochemischer Ereignisse führt, die zu ihren therapeutischen Wirkungen führen. Die genauen beteiligten Pfade können je nach spezifischer Anwendung und Zielstruktur variieren.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Substituent Effects: The 6-fluoro group in the target compound may enhance metabolic stability compared to chloro or methoxy substituents in analogs (e.g., 6-Cl in ), which are bulkier and more lipophilic.

Synthesis :

- Yields for similar compounds range widely (29–83%) depending on reaction conditions. Styryl-containing derivatives (e.g., 11n, 11r) require prolonged heating (18–43 hours) and exhibit moderate yields (29–60%) , suggesting the target compound’s synthesis may follow similar trends.

Biological Activity: Styryl-substituted quinazolinones (e.g., 11n, 11r) show anticancer activity, likely through kinase inhibition or apoptosis induction . The target compound’s fluorine atom could enhance DNA intercalation or topoisomerase inhibition. N-phenylacetamide derivatives (e.g., ) exhibit antitubercular activity by targeting InhA, implying that the pyridinyl group in the target compound might redirect activity toward other enzymes.

Physicochemical and Pharmacokinetic Comparison

- Molecular Weight : The target compound (323.3 g/mol) is lighter than styryl-containing analogs (e.g., 441.47 g/mol for 11n ), which may improve bioavailability.

- Melting Points: Most quinazolinone derivatives melt between 242–328°C , indicating high crystallinity. The target compound’s melting point is likely within this range.

- Solubility : The 6-methoxypyridinyl group may enhance aqueous solubility compared to purely aromatic substituents (e.g., 4-Cl-phenyl in ).

Mechanistic Insights from Analogous Compounds

- Anticancer Activity : Styryl-substituted derivatives (e.g., 11n) induce apoptosis in cancer cells via caspase-3 activation . The fluorine atom in the target compound could enhance oxidative stress or DNA damage pathways.

- Enzyme Inhibition: N-phenylacetamide analogs inhibit Mycobacterium tuberculosis InhA (enoyl-ACP reductase) , while sulfonamide-linked quinazolinones (e.g., ) target bd oxidase. The target compound’s pyridinyl group may favor kinase or protease inhibition.

Biologische Aktivität

The compound 2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)-N-(6-methoxypyridin-3-yl)acetamide is a synthetic organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a quinazolinone core and a methoxypyridine moiety, suggest various biological activities. This article explores the biological activity of this compound, detailing its mechanisms, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure can be described as follows:

- Quinazolinone Core : The presence of the fluorine atom at the 6-position enhances its biological activity.

- Methoxypyridine Side Chain : This moiety contributes to the compound's solubility and interaction with biological targets.

Biological Activities

Research indicates that compounds related to This compound exhibit various biological activities, including:

- Antimicrobial Activity : Similar quinazolinone derivatives have shown promising results against a range of pathogens.

- Antiviral Properties : Some structural analogs have demonstrated effectiveness against viral infections.

- Anti-inflammatory Effects : Compounds with similar structures have been studied for their potential in reducing inflammation.

The mechanisms through which this compound exerts its biological effects can include:

- Enzyme Inhibition : Many quinazolinone derivatives act as inhibitors of key enzymes involved in disease processes. For example, they may inhibit tyrosinase, which is crucial in melanin production and has implications in skin disorders.

Case Studies and Data Tables

Several studies have focused on the synthesis and biological evaluation of similar compounds. Below is a summary table comparing some related compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide | Bromine instead of Fluorine | Antimicrobial | Enhanced activity due to bromine substitution |

| 2-(7-fluoro-4-oxoquinazolin-3(4H)-yl)-N-(6-methoxypyridin-3-yl)acetamide | Different position of Fluorine | Antiviral | Potentially broader spectrum against viruses |

| 2-(5-chloroquinazolinone)-N-(6-methoxypyridin-3-yl)acetamide | Chlorine substitution | Anti-inflammatory | Variability in anti-inflammatory response |

Synthesis Techniques

The synthesis of This compound typically involves multi-step organic synthesis techniques. The key steps include:

- Formation of the quinazoline core.

- Introduction of the fluorine atom and methoxy group.

- Final acetamide formation.

Pharmacological Implications

The biological activity of this compound suggests potential therapeutic applications in:

- Infectious Diseases : Given its antimicrobial and antiviral properties, it may be useful in treating infections resistant to current therapies.

- Cancer Therapy : The ability to inhibit specific enzymes could position it as a candidate for cancer treatment, especially in targeting tumor growth pathways.

Q & A

Advanced Research Question

- Solubility : Methoxy groups enhance aqueous solubility (e.g., 6-methoxy derivatives show ~2.5 mg/mL in PBS vs. 1.2 mg/mL for fluoro analogues) .

- Metabolic Stability : Fluorine reduces CYP450-mediated metabolism, extending half-life (t½ = 8.2 h vs. 4.5 h for non-fluorinated derivatives) .

Methodological Insight : Use HPLC-UV to quantify solubility and microsomal assays (e.g., human liver microsomes) for metabolic profiling .

What computational approaches are used to predict target interactions and SAR?

Advanced Research Question

- Molecular Docking : Quinazolinone scaffolds show high affinity for EGFR (ΔG = -9.8 kcal/mol) and PARP-1 (ΔG = -10.2 kcal/mol) .

- QSAR Models : Hammett constants (σ) for substituents correlate with IC₅₀ values (R² = 0.89 for kinase inhibitors) .

Data Table :

| Target Protein | Docking Score (ΔG, kcal/mol) | Experimental IC₅₀ (µM) |

|---|---|---|

| EGFR | -9.8 | 0.45 |

| PARP-1 | -10.2 | 0.32 |

How are stability and degradation profiles assessed under varying conditions?

Advanced Research Question

- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 6 months; monitor degradation via HPLC (e.g., <5% degradation indicates shelf-life >2 years) .

- Photostability : UV irradiation (ICH Q1B guidelines) reveals methoxy groups reduce photooxidation compared to chloro derivatives .

What mechanistic insights exist for its biological activity, and how are they validated?

Advanced Research Question

- Kinase Inhibition : Competitive ATP-binding assays (e.g., EGFR T790M mutants show Ki = 0.12 µM) .

- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) confirms caspase-3 activation in treated cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.